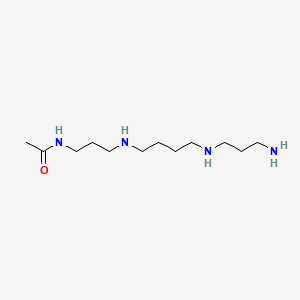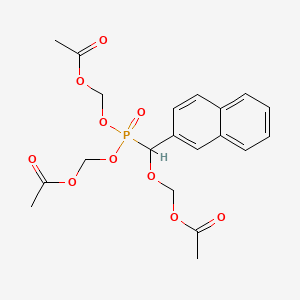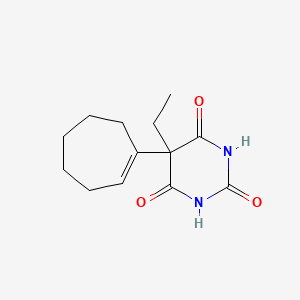![molecular formula C7H15N5 B1195973 N-[amino(imino)methyl]piperidine-1-carboximidamide CAS No. 4705-40-2](/img/structure/B1195973.png)
N-[amino(imino)methyl]piperidine-1-carboximidamide
Overview
Description
N-[amino(imino)methyl]piperidine-1-carboximidamide is a chemical compound belonging to the class of biguanides. It is known for its broad spectrum of biological activity, which makes it a compound of interest in various fields such as medicine, pharmacology, and microbiology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[amino(imino)methyl]piperidine-1-carboximidamide typically involves the reaction of piperidine with cyanamide under controlled conditions. The reaction is carried out in an aqueous medium at a temperature range of 50-70°C. The product is then purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[amino(imino)methyl]piperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its corresponding oxidized form using oxidizing agents such as hydrogen peroxide.
Reduction: The compound can be reduced to its amine form using reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, temperature range of 25-30°C.
Reduction: Sodium borohydride, temperature range of 0-5°C.
Substitution: Various nucleophiles, temperature range of 20-40°C.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N-[amino(imino)methyl]piperidine-1-carboximidamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biochemical processes such as biochemiluminescence and antioxidant activity.
Medicine: Investigated for its potential neuroprotective effects and its role in reducing oxidative stress.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of N-[amino(imino)methyl]piperidine-1-carboximidamide involves its interaction with free radicals and reactive oxygen species. It acts as an antioxidant, reducing the levels of free radicals and protecting cells from oxidative damage. This neuroprotective effect is particularly significant in conditions such as brain ischemia .
Comparison with Similar Compounds
Similar Compounds
- N-[amino(imino)methyl]morpholine-4-carboximidamide
- N,N’-disubstituted guanidines
- Pyridylcyanoguanidine derivatives
Uniqueness
N-[amino(imino)methyl]piperidine-1-carboximidamide is unique due to its specific structure, which allows it to interact effectively with free radicals and reactive oxygen species. This makes it a potent antioxidant with significant neuroprotective properties, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-(diaminomethylidene)piperidine-1-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N5/c8-6(9)11-7(10)12-4-2-1-3-5-12/h1-5H2,(H5,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRTYWUCRPIUMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=N)N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the proposed mechanism of action for the neuroprotective effects of N-[amino(imino)methyl]piperidine-1-carboximidamide in cases of cerebral ischemia-reperfusion?
A: While the exact mechanism is still under investigation, research suggests that this compound might exert its neuroprotective effects by influencing the balance of free radical processes and antioxidant activity in the brain. A study using a rat model of cerebral ischemia-reperfusion found that this compound led to a decrease in biochemiluminescence parameters, indicative of reduced free radical activity []. Additionally, the compound influenced the levels of reduced glutathione, a crucial antioxidant in the brain, suggesting a potential role in bolstering the brain's defense against oxidative stress [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![5-bromo-N-[2-hydroxy-7-(2-methylpropyl)-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1195901.png)










